rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans

CAS No.:

Cat. No.: VC18098223

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16O2 |

|---|---|

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | (1R,3R)-5,5-dimethylcyclohexane-1,3-diol |

| Standard InChI | InChI=1S/C8H16O2/c1-8(2)4-6(9)3-7(10)5-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1 |

| Standard InChI Key | LDJFUTSVFHJIAC-BQBZGAKWSA-N |

| Isomeric SMILES | CC1(C[C@H](C[C@@H](C1)O)O)C |

| Canonical SMILES | CC1(CC(CC(C1)O)O)C |

Introduction

Structural Elucidation and Stereochemical Configuration

Molecular Architecture

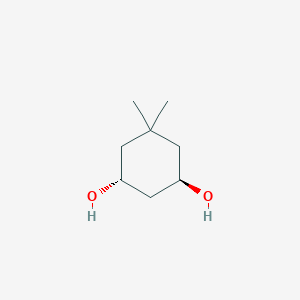

The compound features a cyclohexane ring with hydroxyl groups at positions 1 and 3 and two methyl groups at position 5 (Figure 1). The trans designation refers to the relative orientation of the hydroxyl groups: in the chair conformation, these groups occupy diaxial positions, minimizing steric strain . The (1R,3R) configuration indicates that both hydroxyl groups reside on the same face of the ring, but their axial alignment creates a trans-diaxial relationship.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₆O₂ | |

| Molecular weight (g/mol) | 144.21 | |

| CAS Registry Number | 597-98-8, 51335-83-2 | |

| Stereochemistry | (1R,3R), trans-diaxial |

Stereochemical Analysis

The trans-diaxial arrangement of the hydroxyl groups is stabilized by intramolecular hydrogen bonding, as observed in similar 1,3-diol systems . This configuration reduces 1,3-diaxial interactions, favoring a chair conformation with methyl groups equatorial. Racemization arises from the synthesis route, which typically lacks enantioselective control, yielding both (1R,3R) and (1S,3S) enantiomers in equal proportions .

Synthesis and Isolation

Synthetic Routes

The compound is synthesized via dihydroxylation of 5,5-dimethylcyclohexene precursors. Anti-addition mechanisms, employing oxidizing agents like osmium tetroxide or potassium permanganate, yield the trans-diol configuration . For example:

The racemic mixture is resolved using chiral chromatography or enzymatic kinetic resolution, though industrial-scale processes often retain the racemic form for cost efficiency .

Purification Challenges

The polar hydroxyl groups necessitate chromatographic separation using silica gel or reverse-phase media. Crystallization from ethanol/water mixtures has been reported for analogous diols, achieving >95% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) but limited solubility in nonpolar solvents (e.g., hexane). The hydroxyl groups participate in hydrogen bonding, increasing melting point (mp) relative to non-diol analogs.

Table 2: Comparative Physical Properties

Spectroscopic Characterization

Applications in Asymmetric Catalysis

Ligand Design

Research Gaps and Future Directions

Direct studies on rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans, remain sparse. Future work should focus on:

-

Enantioselective Synthesis: Developing catalytic asymmetric dihydroxylation routes.

-

Catalytic Screening: Evaluating efficacy in metal-mediated transformations.

-

Thermodynamic Studies: Quantifying conformational equilibria via DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume